
Butyl 2-cyano-3-ethoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-cyano-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C10H15NO3 It is an ester derivative that contains a butyl group, a cyano group, and an ethoxy group attached to a prop-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyano-3-ethoxyprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: this compound yields butyl 2-cyano-3-hydroxypropanoate and ethanol.
Reduction: The reduction of the cyano group results in the formation of butyl 2-amino-3-ethoxyprop-2-enoate.
Aplicaciones Científicas De Investigación
Butyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of butyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions can modulate biological pathways and enzyme activities, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-3-ethoxyprop-2-enoate
- Methyl 2-cyano-3-ethoxyprop-2-enoate
- Propyl 2-cyano-3-ethoxyprop-2-enoate
Uniqueness
Butyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The butyl group provides hydrophobic character, while the cyano and ethoxy groups offer sites for further chemical modification.
Propiedades
Número CAS |
80677-63-0 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
butyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-14-10(12)9(7-11)8-13-4-2/h8H,3-6H2,1-2H3 |
Clave InChI |
IQQTWLOKGBCCHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=COCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



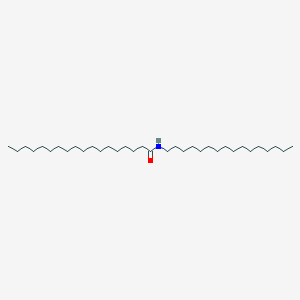
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
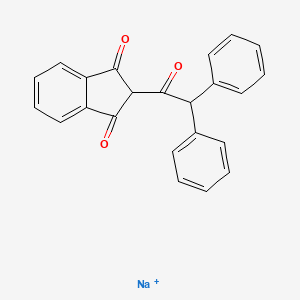
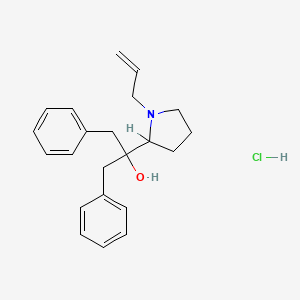
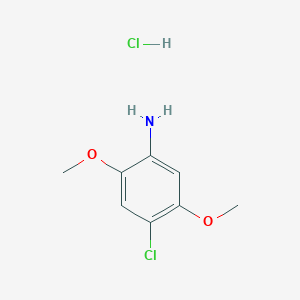
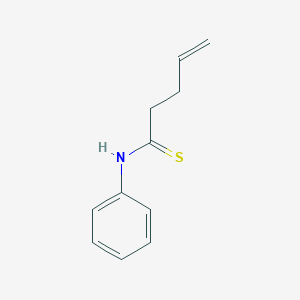
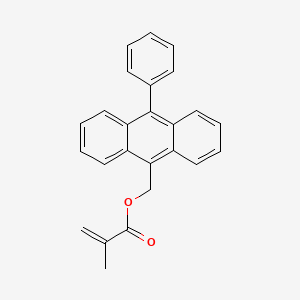
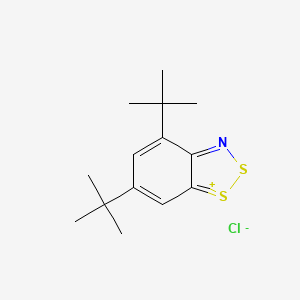
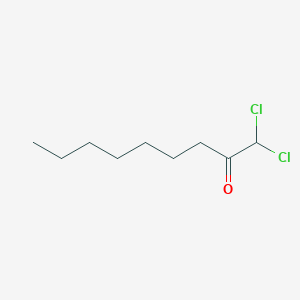
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
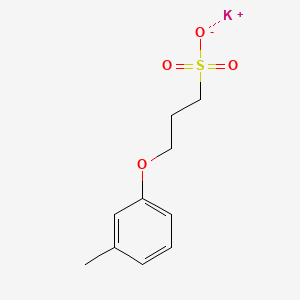
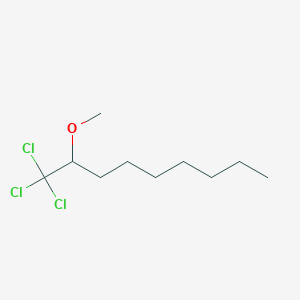
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
